molecular formula C7H10ClNOS B13528571 2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol

2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol

Cat. No.: B13528571
M. Wt: 191.68 g/mol
InChI Key: XFQGRDCIURDDLR-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS It features a thiophene ring substituted with a chlorine atom and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various reduced derivatives.

    Substitution: Results in substituted thiophene derivatives.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-3-(5-methylthiophen-2-yl)propan-1-ol: Features a methyl group instead of chlorine.

Uniqueness

2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like bromine or methyl groups.

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

2-amino-3-(5-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)3-5(9)4-10/h1-2,5,10H,3-4,9H2

InChI Key

XFQGRDCIURDDLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC(CO)N

Origin of Product

United States

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